molecular formula C15H17ClFNO3 B2918582 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396808-70-0

2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2918582
CAS No.: 1396808-70-0
M. Wt: 313.75
InChI Key: XEFRIJKJKZHAOD-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a chemical compound intended for research and development purposes only. It is not for human or veterinary use. This compound belongs to the class of spirocyclic structures, which are of significant interest in medicinal chemistry due to their potential to modulate the physicochemical properties of molecules and interact with biological targets. The structure combines a benzoyl moiety with a spirocyclic system containing both oxygen and nitrogen heteroatoms, suggesting potential as a valuable building block in the synthesis of more complex molecules or for use in pharmaceutical discovery. Researchers can utilize this compound in various applications, including but not limited to, the exploration of new therapeutic agents, as a standard in analytical studies, or as a key intermediate in multi-step synthetic routes. Specific details regarding its mechanism of action, solubility, and spectral data should be confirmed through further laboratory analysis.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)12-10(16)4-3-5-11(12)17/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRIJKJKZHAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3Cl)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . This intermediate is then subjected to further reactions, including the formation of the spirocyclic structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The presence of chlorine and fluorine atoms allows for substitution reactions, where these atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure and reactivity make it a useful tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound is used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Cores

The spiro[3.5]nonane scaffold is modified by heteroatom placement and substituents, leading to distinct physicochemical and biological properties:

Compound Name Heteroatom Positions Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (this article) 2-aza, 6,8-dioxa C₁₆H₁₇ClFNO₃ 325.77 Chloro-fluoro benzoyl substituent
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane 2-thia, 6,8-dioxa C₈H₁₄O₂S 174.26 Sulfur replaces nitrogen; no benzoyl group
6,6-Dimethyl-5-oxa-7-azaspiro[3.5]nonane 5-oxa, 7-aza C₉H₁₇NO 155.24 Positional isomer of oxygen/nitrogen atoms
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 2-oxa, 7-aza C₇H₁₁NO₃·0.5C₂H₂O₄ 197.18 (core) EGFR inhibitory activity in cancer cells

Key Observations :

  • Positional Isomerism : Shifting oxygen/nitrogen positions (e.g., 5-oxa-7-aza vs. 6,8-dioxa-2-aza) modifies ring strain and hydrogen-bonding capacity, impacting solubility and metabolic stability .

Key Observations :

  • Electron-Withdrawing Groups : The chloro-fluoro substituent in the target compound may enhance electrophilicity, favoring interactions with nucleophilic receptor sites.

Functional Group Comparisons in Spirocyclic Ligands

highlights the role of diazaspiro scaffolds (e.g., 2,7-diazaspiro[3.5]nonane) in sigma receptor (SR) ligand development. While the target compound is mono-aza, diaza analogs exhibit distinct functional profiles:

  • Diazaspiro Derivatives: Compounds like 4b and 5b (2,7-diazaspiro[3.5]nonane) show variable intrinsic activity at SR subtypes, suggesting nitrogen count and spacing influence signaling outcomes .
  • Mono-Aza vs.

Biological Activity

2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C26H21ClF4N4O2
Molecular Weight : 532.9 g/mol
IUPAC Name : 2-(2-chloro-6-fluoroanilino)-7,7-dimethyl-N-[2-methyl-4-(trifluoromethyl)phenyl]-3,8-dihydrofuro[3,2-e]benzimidazole-5-carboxamide
CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets. Research indicates that it exhibits potential anti-cancer properties, anti-inflammatory effects, and antimicrobial activity.

Anticancer Activity

Several studies have reported that compounds similar in structure to this compound show promising results in inhibiting tumor growth. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound at varying concentrations.

Anti-inflammatory Effects

Research has suggested that this compound can modulate inflammatory pathways:

  • Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In a murine model of inflammation, administration of the compound led to decreased edema and reduced levels of inflammatory markers in serum.

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties:

  • Mechanism of Action : It appears to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Case Study : Tests against various bacterial strains showed a notable zone of inhibition, suggesting effectiveness against pathogens like Staphylococcus aureus.

Data Table: Biological Activities Summary

Activity Type Mechanism of Action Model/Study Type Outcome
AnticancerInduction of apoptosis; cell cycle arrestBreast cancer cell linesSignificant reduction in viability
Anti-inflammatoryInhibition of cytokine productionMurine inflammation modelDecreased edema; reduced markers
AntimicrobialDisruption of cell membranesBacterial strain testingNotable zones of inhibition

Q & A

Q. What are the key considerations for designing synthetic routes for 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane?

Methodological Answer:

  • Step 1: Start with a literature review of analogous spirocyclic compounds (e.g., azaspiro[3.5]nonane derivatives) to identify common intermediates or protecting-group strategies. For example, tert-butyl-protected azaspiro compounds (e.g., ) may guide protecting-group selection.
  • Step 2: Optimize reaction conditions for benzoylation at the 2-position, considering steric hindrance from the 7,7-dimethyl groups. Use spectroscopic validation (e.g., 19F^{19}\text{F} NMR) to confirm regioselectivity in fluorinated analogs (see for fluorinated indole synthesis).
  • Step 3: Validate the spirocyclic structure via X-ray crystallography or NOESY NMR to confirm ring geometry.
    Reference: Synthetic strategies for spirocyclic systems .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design: Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring. Compare degradation products to known impurities (e.g., lists benzodiazepine-related impurities, which may guide degradation pathway hypotheses).
  • Data Analysis: Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Use LC-HRMS to identify hydrolytic cleavage products, particularly at the benzoyl or dioxa linkages.
    Reference: Stability protocols for lab-scale compounds .

Advanced Research Questions

Q. What mechanistic insights are needed to explain contradictory bioactivity data in spirocyclic analogs?

Methodological Answer:

  • Hypothesis Testing: Compare the compound’s conformational flexibility (via DFT calculations) to bioactivity trends. For example, the 7,7-dimethyl groups may restrict ring puckering, altering receptor binding.
  • Experimental Validation: Synthesize derivatives with modified substituents (e.g., replacing chloro/fluoro groups) and assay against target enzymes. Use molecular docking to correlate steric/electronic effects with activity.
    Reference: Linking molecular dynamics to bioactivity .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

Methodological Answer:

  • Sampling Strategy: Use OECD 308/309 guidelines to simulate water-sediment systems. Monitor degradation via 19F^{19}\text{F} NMR (for fluorine retention) and LC-MS/MS.
  • Data Interpretation: Compare half-lives to structurally related compounds (e.g., ’s framework for abiotic/biotic transformations). Assess metabolite toxicity using in vitro bioassays (e.g., Microtox).
    Reference: Environmental impact assessment frameworks .

Q. What statistical approaches resolve contradictions in dose-response data across in vitro and in vivo models?

Methodological Answer:

  • Experimental Design: Apply a split-plot design (e.g., ) to account for variability between cell lines and animal models. Use mixed-effects modeling to partition variance sources.
  • Meta-Analysis: Aggregate data from multiple studies (e.g., Bayesian hierarchical models) to identify outliers or confounding factors (e.g., metabolic differences).
    Reference: Statistical methods for heterogeneous datasets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer:

  • Root-Cause Investigation:
    • Method Variability: Compare solubility protocols (e.g., shake-flask vs. potentiometric titration).
    • Purity Assessment: Quantify impurities (e.g., ’s impurity standards) via qNMR or LC-UV.
    • Crystallinity: Use DSC/XRD to detect polymorphic forms affecting solubility.
      Reference: Analytical harmonization strategies .

Q. What strategies validate conflicting computational predictions of the compound’s logP?

Methodological Answer:

  • Experimental Validation: Measure logP via reversed-phase HPLC (using a C18 column) and compare to in silico tools (e.g., ACD/Labs, MarvinSuite).
  • Data Reconciliation: Apply consensus modeling (e.g., average predictions from 3+ algorithms) and assess outliers using residual analysis.
    Reference: Computational-experimental logP validation .

Tables for Key Data

Parameter Method Reference
Synthetic Yield OptimizationDoE (Design of Experiments)
Degradation KineticsHPLC-MS Arrhenius modeling
Conformational AnalysisDFT/NMR

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